molecular formula C12H12O B3371126 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one CAS No. 63328-18-7

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one

Cat. No.: B3371126
CAS No.: 63328-18-7
M. Wt: 172.22 g/mol
InChI Key: VJGRLMALXXVDDV-UHFFFAOYSA-N
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Description

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one is an organic compound with the molecular formula C₁₂H₁₂O It is a derivative of acenaphthylene, characterized by the presence of a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one can be synthesized through the hydrogenation of acenaphthylene. The process involves the reduction of acenaphthylene in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{12}\text{H}{8} + 3\text{H}2 \rightarrow \text{C}{12}\text{H}_{14} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and other interactions with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-one can be compared with other similar compounds such as:

    Acenaphthene: A fully saturated derivative of acenaphthylene.

    Acenaphthylene: The parent compound from which this compound is derived.

    Tetrahydroacenaphthene: Another partially hydrogenated derivative of acenaphthylene.

Uniqueness: this compound is unique due to the presence of the ketone functional group, which imparts distinct chemical reactivity and potential biological activity compared to its fully saturated or unsaturated counterparts.

Properties

IUPAC Name

3,3a,4,5-tetrahydro-2H-acenaphthylen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h2,4,6,9H,1,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGRLMALXXVDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)C3=CC=CC(=C23)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267260
Record name 2a,3,4,5-Tetrahydro-1(2H)-acenaphthylenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63328-18-7
Record name 2a,3,4,5-Tetrahydro-1(2H)-acenaphthylenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63328-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2a,3,4,5-Tetrahydro-1(2H)-acenaphthylenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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